molecular formula C7H6F2N2O B1312566 3,5-Difluorobenzamidoxime CAS No. 874880-59-8

3,5-Difluorobenzamidoxime

Cat. No.: B1312566
CAS No.: 874880-59-8
M. Wt: 172.13 g/mol
InChI Key: GYTSCORJTXOMMI-UHFFFAOYSA-N
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Description

3,5-Difluorobenzamidoxime is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzamidoxime typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

3,5-Difluorobenzonitrile+HydroxylamineThis compound\text{3,5-Difluorobenzonitrile} + \text{Hydroxylamine} \rightarrow \text{this compound} 3,5-Difluorobenzonitrile+Hydroxylamine→this compound

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzamidoxime can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-difluorobenzonitrile.

    Reduction: It can be reduced to form 3,5-difluorobenzylamine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

3,5-Difluorobenzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

  • 3,5-Difluorobenzamide
  • 3,5-Difluorobenzenesulfonamide
  • 3,5-Difluoro-2-methoxybenzylamine
  • 2,5-Difluoro-4-methoxybenzaldehyde

Comparison: 3,5-Difluorobenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3,5-Difluorobenzamide, it has an additional hydroxylamine group, making it more versatile in chemical synthesis and potentially more effective in biological applications .

Properties

CAS No.

874880-59-8

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

3,5-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)

InChI Key

GYTSCORJTXOMMI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=NO)N

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C(=N\O)/N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=NO)N

Origin of Product

United States

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